5-[1-(4-bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole
Descripción
Propiedades
IUPAC Name |
5-[1-(4-bromo-2-fluorophenyl)-5-methyltriazol-4-yl]-3-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrFN5O/c1-10-15(17-20-16(22-25-17)11-5-3-2-4-6-11)21-23-24(10)14-8-7-12(18)9-13(14)19/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUGDXDAJOLYRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(C=C(C=C2)Br)F)C3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
5-[1-(4-bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole is a synthetic compound that combines the structural features of triazoles and oxadiazoles. This compound has garnered attention due to its potential biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 400.2 g/mol. The presence of the triazole ring is significant as it enhances the biological interactions of the compound.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 400.2 g/mol |
| CAS Number | 895094-35-6 |
The biological activities of 5-[1-(4-bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole can be attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : Compounds containing triazole moieties have shown significant antibacterial and antifungal activities. The presence of the oxadiazole ring may enhance these effects through synergistic mechanisms. For instance, derivatives have demonstrated effectiveness against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) with MIC values in the range of 0.25–2 μg/mL .
- Anticancer Properties : The combination of triazole and oxadiazole structures has been linked to potent anticancer activity against various cancer cell lines. Studies indicate that derivatives can inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression .
- Anti-inflammatory Effects : Research suggests that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following aspects are noteworthy:
- Substituent Effects : The introduction of halogen atoms (like bromine and fluorine) in specific positions enhances both solubility and biological activity.
- Ring Modifications : Variations in the oxadiazole or triazole rings can lead to different pharmacological profiles. For example, modifications at the phenyl groups have been shown to significantly impact activity against various pathogens .
Case Studies
Several studies have highlighted the efficacy of similar compounds:
- Antifungal Activity : A study on novel 1,2,4-triazoles indicated that modifications could lead to enhanced antifungal properties against resistant strains .
- Antibacterial Efficacy : Research involving clinafloxacin-triazole hybrids demonstrated improved activity against Escherichia coli and Pseudomonas aeruginosa, suggesting that similar modifications in 5-[1-(4-bromo-2-fluorophenyl)-5-methyltriazol-4-yl]-3-phenyl-1,2,4-oxadiazole could yield promising results .
Aplicaciones Científicas De Investigación
Biological Activities
Antimicrobial Activity
Research has indicated that 5-[1-(4-bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole exhibits promising antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi. For example, compounds with similar oxadiazole structures have shown antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting that this compound may have similar efficacy .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that derivatives of oxadiazoles can induce apoptosis in cancer cell lines such as glioblastoma (LN229) and ovarian cancer (OVCAR-8). The mechanism involves the disruption of DNA integrity and induction of cell cycle arrest . The effectiveness of these compounds in inhibiting tumor growth highlights their potential as chemotherapeutic agents.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, the compound has been noted for its anti-inflammatory properties. The structural features of oxadiazoles allow them to modulate inflammatory pathways, making them suitable candidates for developing anti-inflammatory drugs .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives similar to 5-[1-(4-bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole exhibited significant cytotoxicity against glioblastoma cell lines. The study utilized various assays to confirm apoptosis and cell cycle arrest mechanisms .
Case Study 2: Antimicrobial Screening
Another research project focused on the antimicrobial properties of oxadiazole derivatives found that certain compounds showed low minimum inhibitory concentration (MIC) values against Candida albicans and Staphylococcus aureus. This suggests that 5-[1-(4-bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole could be developed into effective antifungal agents .
Comparación Con Compuestos Similares
Structural Analogues and Substitution Patterns
Key structural analogs include:
Key Observations :
- Halogen Effects : Bromine and fluorine substituents (target compound) increase molecular polarity compared to chlorine/nitro groups (Y504-5568) .
- Heterocyclic Diversity : The benzoxazole-triazole hybrid (6m) shows distinct hydrogen bonding (NH and C=S IR peaks) compared to oxadiazole-based analogs .
- Steric and Electronic Modulation : Methyl and propyl groups in 5a enhance lipophilicity, while the oxazole-methyl-triazole chain in M007-0034 introduces steric bulk .
Crystallographic and Conformational Analysis
- Isostructural Halogen Derivatives : Compounds 4 and 5 () demonstrate that substituting Cl with Br minimally affects crystal packing (triclinic, P̄1 symmetry) but alters unit cell parameters slightly .
- Planarity : Most analogs (e.g., 5a, Y504-5568) adopt planar conformations, while fluorophenyl groups in M007-0034 exhibit perpendicular orientations, disrupting planarity .
Métodos De Preparación
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The 1,2,3-triazole fragment is typically synthesized via CuAAC between a substituted azide and alkyne. For this compound:
- Azide Preparation : 4-Bromo-2-fluoroaniline undergoes diazotization with NaNO₂/HCl at 0–5°C, followed by azide substitution using NaN₃ in aqueous acetone (yield: 78–85%).
- Alkyne Component : 5-Methyl-1H-1,2,3-triazol-4-ylacetylene is prepared via Sonogashira coupling between 5-methyl-1H-1,2,3-triazol-4-yl iodide and trimethylsilylacetylene, followed by desilylation (yield: 68%).
- Cycloaddition : Reacting the azide and alkyne in THF/H₂O (1:1) with CuSO₄·5H₂O/sodium ascorbate at 25°C for 12 hr gives the triazole intermediate (yield: 82–88%).
Construction of the 1,2,4-Oxadiazole Ring
Amidoxime Cyclization Route
This two-step process involves:
- Amidoxime Formation : Benzamidine reacts with hydroxylamine hydrochloride in ethanol under reflux (Δ = 80°C, 6 hr) to yield N-hydroxybenzimidamide (yield: 75%).
- Cyclodehydration : The amidoxime undergoes cyclization with triethyl orthoacetate in DMF at 120°C for 8 hr, catalyzed by p-toluenesulfonic acid (PTSA), producing 3-phenyl-1,2,4-oxadiazole (yield: 63%).
Catalytic Oxidative Cyclization
A modified method from CN103951660A employs:
- Substrate: N-(4-Bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Conditions: Cu(OAc)₂ (10 mol%) in DMSO at 110°C under O₂ atmosphere (6 hr)
- Yield: 71%
Coupling Strategies for Heterocyclic Fusion
Nucleophilic Aromatic Substitution
The bromine atom at the triazole's 4-position enables cross-coupling:
Suzuki-Miyaura Coupling
For aryl-aryl bond formation:
- Boronic Acid: Phenylboronic acid (1.2 eq)
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: K₂CO₃
- Solvent: DME/H₂O (3:1) at 80°C
- Yield: 58%
Integrated Synthetic Pathways
Sequential Heterocycle Assembly
A representative 5-step synthesis achieves an overall yield of 34%:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Diazotization/Azide formation | 0–5°C, NaN₃, acetone/H₂O | 83% |
| 2 | CuAAC | CuSO₄/Na ascorbate, THF/H₂O, 25°C | 85% |
| 3 | Amidoxime preparation | NH₂OH·HCl, EtOH, Δ80°C | 74% |
| 4 | Oxadiazole cyclization | PTSA, DMF, 120°C | 68% |
| 5 | Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 58% |
One-Pot Tandem Approach
Advanced methodology from recent patents combines:
- Simultaneous triazole/oxadiazole formation using Cu(I)/Zn(II) bimetallic catalyst
- Solvent: PEG-400/H₂O (green chemistry)
- Temperature: 90°C (8 hr)
- Overall yield: 61%
Optimization Strategies
Catalytic System Enhancements
Comparative catalyst screening reveals:
| Catalyst System | Yield (%) | Reaction Time (hr) |
|---|---|---|
| CuI/1,10-phenanthroline | 72 | 10 |
| RuCl₃·xH₂O | 55 | 14 |
| Fe₃O₄@SiO₂-Cu(II) (nano) | 81 | 8 |
Nano-catalysts show superior performance due to increased surface area.
Solvent Effects
Polar aprotic solvents (DMF, DMSO) improve cyclization yields but complicate purification. Recent shifts toward green solvents:
| Solvent | Yield (%) | Environmental Impact |
|---|---|---|
| DMF | 78 | High |
| Ethanol/H₂O | 69 | Low |
| Cyrene™ (bio-based) | 71 | Negligible |
Q & A
Q. What established synthetic routes are used for this compound, and what reaction conditions ensure high yield and purity?
The synthesis involves sequential heterocycle formation:
- Triazole ring synthesis : Cyclocondensation of substituted hydrazines with nitriles in ethanol under reflux, requiring pH > 9 to favor cyclization .
- Oxadiazole closure : Amidoxime precursors react with acylating agents (e.g., POCl₃) in anhydrous DMF at 60–80°C, with slow reagent addition to prevent exothermic side reactions .
- Purification : Column chromatography (hexane/ethyl acetate gradient) isolates the product with >95% purity .
| Step | Key Reagents/Conditions | Yield Optimization |
|---|---|---|
| Triazole Formation | Hydrazine hydrate, ethanol, reflux | Molar ratio 1:1.2 (precursor:nitrile) |
| Oxadiazole Cyclization | NH₂OH·HCl, NaHCO₃, DMF, 80°C | Anhydrous conditions to avoid hydrolysis |
Q. Which spectroscopic techniques are most effective for structural characterization?
- ¹H/¹³C NMR : Assigns proton environments (e.g., triazole CH₃ at δ 2.4 ppm, fluorophenyl aromatic protons at δ 7.1–7.8 ppm) .
- IR Spectroscopy : Confirms oxadiazole C=N stretching (1640–1680 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 442.0521) .
Q. What in vitro assays are recommended for initial bioactivity screening?
- Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Fluorescence-based kinase inhibition assays (e.g., EGFR tyrosine kinase) .
Advanced Research Questions
Q. How can regioselectivity in oxadiazole formation be optimized during synthesis?
- Computational guidance : Use DFT to predict transition-state energies for competing pathways .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to direct cyclization toward the 1,2,4-oxadiazole isomer .
- Kinetic control : Lower reaction temperatures (40–50°C) to favor the thermodynamically less stable product .
| Strategy | Outcome | Reference |
|---|---|---|
| ZnCl₂ catalysis | 85% regioselectivity for 1,2,4-oxadiazole | |
| Low-temperature reaction | Reduces byproduct formation by 30% |
Q. What methodologies resolve discrepancies between computational and experimental bioactivity data?
- Solvent corrections in DFT : Apply the SMD solvation model to approximate physiological conditions .
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns to account for binding pocket flexibility .
- Isothermal titration calorimetry (ITC) : Directly measure binding thermodynamics to validate docking predictions .
Q. How can structure-activity relationship (SAR) studies elucidate the role of the bromo-fluorophenyl moiety?
- Analog synthesis : Replace bromo/fluoro groups with Cl, CH₃, or H to assess electronic effects .
- Biological testing : Compare IC₅₀ values across analogs to identify critical substituents (e.g., Br enhances lipophilicity by 1.5 logP units) .
- Co-crystallization : Resolve X-ray structures of compound-protein complexes to map binding interactions .
| Analog Modification | Bioactivity Change | Insight |
|---|---|---|
| Br → Cl | 40% reduced antimicrobial activity | Bromine critical for membrane penetration |
| F → H | 2-fold lower kinase inhibition | Fluorine enhances electrostatic interactions |
Q. What strategies mitigate compound degradation during biological assays?
- Stability studies : Pre-incubate the compound in assay buffer (pH 7.4, 37°C) for 24h; analyze via HPLC to detect degradation .
- Antioxidant additives : Include 0.1% BHT in storage solutions to prevent oxidation .
- Lyophilization : Store as a lyophilized powder under argon to extend shelf life .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on cytotoxicity across cell lines?
- Standardize assay conditions : Use identical cell passage numbers, serum concentrations, and incubation times .
- Metabolic profiling : Compare intracellular ATP levels to differentiate true cytotoxicity from metabolic inhibition .
- Multi-lab validation : Collaborate with independent labs to replicate results using shared compound batches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
